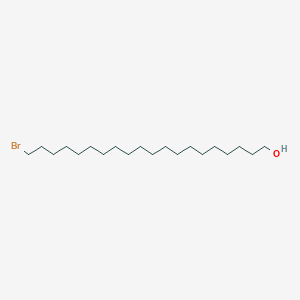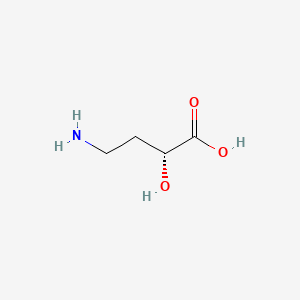![molecular formula C11H11NO3 B1277011 3-[4-(Acetylamino)phenyl]acrylic acid CAS No. 7152-04-7](/img/structure/B1277011.png)
3-[4-(Acetylamino)phenyl]acrylic acid
Übersicht
Beschreibung
The compound 3-[4-(Acetylamino)phenyl]acrylic acid is a derivative of acrylic acid, which is a common building block in polymer chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their properties. For instance, the first paper discusses copolymers of acrylic acid and butyl acrylate crosslinked with a bis(methacryloylamino) compound, which shares a similar functional group to the acetylamino in the compound of interest . The second paper describes the synthesis and characterization of a closely related compound, poly(3-acetyl-4-hydroxyphenyl acrylate), and its metal complexes . These studies can provide a foundational understanding of the behavior and properties of similar acrylic acid derivatives.
Synthesis Analysis
The synthesis of acrylic acid derivatives typically involves the reaction of acryloyl chloride with other compounds. In the case of poly(3-acetyl-4-hydroxyphenyl acrylate), acryloyl chloride is reacted with 2,5-dihydroxy acetophenone in the presence of triethylamine . This process is likely similar to the synthesis of 3-[4-(Acetylamino)phenyl]acrylic acid, where acryloyl chloride would react with an amine-containing compound. The reaction is carried out at low temperatures to control the reactivity of the acryloyl chloride. The resulting product is then polymerized using free radical polymerization, a common method for synthesizing acrylic acid polymers .
Molecular Structure Analysis
The molecular structure of acrylic acid derivatives is characterized by the presence of an acrylic backbone with various substituents attached to it. In the case of the related poly(3-acetyl-4-hydroxyphenyl acrylate), spectroscopic methods such as FT-IR, 1H-NMR, and 13C-NMR are used to characterize the monomer and the polymer . These techniques would also be applicable to the analysis of 3-[4-(Acetylamino)phenyl]acrylic acid, providing detailed information about the molecular structure, including the nature of the substituents and the configuration of the double bond in the acrylic moiety.
Chemical Reactions Analysis
The reactivity of acrylic acid derivatives is influenced by the substituents on the aromatic ring and the presence of the acrylic double bond. The study of poly(3-acetyl-4-hydroxyphenyl acrylate) shows that the polymer can form complexes with metal ions, where the ligands coordinate through oxygen atoms . Similarly, 3-[4-(Acetylamino)phenyl]acrylic acid could potentially participate in reactions involving its acryloyl group or the acetylamino substituent, leading to the formation of various products or complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylic acid derivatives are determined by their molecular structure. The copolymers discussed in the first paper exhibit properties such as swelling, elasticity, and network density, which are influenced by the degree of crosslinking and the nature of the substituents . The thermal stability and glass transition temperature of poly(3-acetyl-4-hydroxyphenyl acrylate) and its metal complexes are higher than that of the polymer alone, indicating that the introduction of metal ions can enhance these properties . These findings suggest that 3-[4-(Acetylamino)phenyl]acrylic acid and its derivatives could also display unique physical and chemical properties that would be valuable in various applications.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Pharmaceuticals
- Asymmetric Synthesis in Pharmaceuticals : An enantioselective hydrogenation process using 3-[4-(Acetylamino)phenyl]acrylic acid was developed, utilizing a ruthenium catalyst. This process is significant in the pharmaceutical industry for the preparation of unnatural amino acids and tamsulosin chiral intermediate (Arava et al., 2013).
Optoelectronics and Dye-Sensitized Solar Cells (DSSCs)
- Optoelectronic Properties : The compound has been studied for its structural, optoelectronic, and thermodynamic properties, particularly in the context of dye-sensitized solar cells (DSSCs). Properties like dipole moment, polarizability, and hyperpolarizability indicate its potential as a nonlinear optical material (Fonkem et al., 2019).
Polymer Science and Functional Polymers
- Functional Polymer Development : Research indicates the utility of derivatives of 3-[4-(Acetylamino)phenyl]acrylic acid in developing functional polymers. For instance, modification of polymer reactivity via methylation reactions was explored for creating polymers with specific functions (Lang et al., 2022).
Medical and Biological Applications
- Antimicrobial Properties and Drug Synthesis : Different substituted phenyl acrylic acids, including derivatives of 3-[4-(Acetylamino)phenyl]acrylic acid, have been synthesized and characterized for their antimicrobial properties. These findings are crucial for the development of new antimicrobial drugs (Hussain et al., 2010).
Anticancer Research
- Cinnamic Acid Derivatives in Anticancer Research : Cinnamic acid derivatives, which include 3-[4-(Acetylamino)phenyl]acrylic acid, have received attention in medicinal research for their potential as anticancer agents. The chemical structure of these compounds offers various reactive sites useful for synthetic antitumor agents (De et al., 2011).
Eigenschaften
IUPAC Name |
(E)-3-(4-acetamidophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)12-10-5-2-9(3-6-10)4-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMFHSADKZJPGR-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Acetylamino)phenyl]acrylic acid | |
CAS RN |
7152-04-7 | |
| Record name | 7152-04-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-ACETAMIDOCINNAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)

![N-[1,2-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylideneamino]ethyl]-4-chlorobenzamide](/img/structure/B1276934.png)
![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)



![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)





